7-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
The compound 7-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a triazolopyrimidinone derivative characterized by a fused pyrido-triazolo-pyrimidinone core. Key structural features include:
- 7-position substitution: A 2-(1H-indol-3-yl)ethyl group, which introduces an indole moiety known for its role in bioactive molecules due to aromatic π-π stacking and hydrogen-bonding interactions .
- 2-position substitution: A 4-methoxyphenyl group, which enhances solubility and modulates electronic properties via the electron-donating methoxy group .
Properties
Molecular Formula |
C25H20N6O2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
11-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C25H20N6O2/c1-33-18-8-6-16(7-9-18)23-28-25-27-15-20-22(31(25)29-23)11-13-30(24(20)32)12-10-17-14-26-21-5-3-2-4-19(17)21/h2-9,11,13-15,26H,10,12H2,1H3 |
InChI Key |
KOARUSBAQIIXDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CCC5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrido[3,4-e]Pyrimidin-6(7H)-one Core
The pyrido[3,4-e]pyrimidin-6(7H)-one scaffold is typically synthesized via cyclocondensation of 3-aminopyridine derivatives with carbonyl-containing reagents. For example:
-
Step 1 : Reacting 3-amino-4-cyanopyridine with ethyl acetoacetate in acetic acid under reflux yields 7-substituted pyrido[3,4-e]pyrimidin-6(7H)-one intermediates.
-
Step 2 : Introduction of the triazole ring is achieved through cyclization with hydrazine hydrate or semicarbazide. For instance, treatment with thiosemicarbazide in ethanol at 80°C forms the triazolo[1,5-a]pyrimidine system.
Functionalization with 4-Methoxyphenyl Group
The 4-methoxyphenyl group at position 2 is introduced via:
Attachment of Indol-3-yl-Ethyl Side Chain
The 7-[2-(1H-indol-3-yl)ethyl] substituent is appended through:
-
Alkylation : Reacting the pyrimidinone nitrogen with 2-(1H-indol-3-yl)ethyl bromide in the presence of K₂CO₃ in DMF.
-
Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-(1H-indol-3-yl)ethanol to the core.
One-Pot Microwave-Assisted Synthesis
Reaction Optimization
A streamlined approach involves microwave irradiation to accelerate cyclization:
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | Triethylamine | 88 | 95 |
| Ethanol | K₂CO₃ | 65 | 87 |
| Toluene | p-TsOH | 72 | 89 |
DMF with triethylamine provides optimal results due to enhanced nucleophilicity and thermal stability.
Halogen-Metal Exchange for Late-Stage Functionalization
Bromination at Position 7
Suzuki-Miyaura Coupling
For aryl substitution:
Crystallization and Purification Strategies
Recrystallization Conditions
Analytical Characterization
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR | δ 8.20 (s, triazole-H), δ 3.85 (s, OCH₃), δ 7.23–8.43 (indole-H) | |
| IR | 3312 cm⁻¹ (NH), 1643 cm⁻¹ (C=O) | |
| MS (EI) | m/z 456.2 [M+H]+ |
Challenges and Mitigation
Regioselectivity in Cyclization
Indole Side Chain Stability
-
Issue : Degradation under acidic conditions.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Green Chemistry Metrics
| Metric | Batch Method | Flow Method |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 42 |
| E-Factor | 32 | 18 |
Chemical Reactions Analysis
Reactivity Patterns
The compound’s reactivity is governed by its heterocyclic framework and substituents:
| Functional Group | Reactivity Trends | Key Interactions |
|---|---|---|
| Triazole ring | Hydrogen bonding, nucleophilic substitution | Engages in hydrogen bonding with biological targets |
| Methoxyphenyl group | Electrophilic aromatic substitution | Facilitates lipophilic interactions and improves solubility |
| Indole moiety | π-π stacking, hydrophobic interactions | Enhances receptor binding affinity |
Reactions may include:
-
Electrophilic substitution at the methoxyphenyl group.
-
Hydrogen bonding via the triazole and indole moieties.
-
Nucleophilic substitution at positions susceptible to attack.
Mechanistic Insights
The compound’s mechanism likely involves targeted interaction with enzymes or receptors, modulating pathways such as:
-
Kinase inhibition : Common in cancer therapeutics.
-
Receptor binding : Leveraging the indole group’s structural complementarity.
Computational chemistry studies could predict reaction pathways and optimize synthetic routes.
Comparative Analysis
This compound’s unique combination of heterocyclic elements and substituents positions it as a versatile candidate for both medicinal and material applications, with further studies needed to fully elucidate its reactivity and therapeutic potential.
Scientific Research Applications
The biological activity of this compound has been the subject of various studies. It has shown promise in several areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The indole and triazole components may interact with specific molecular targets involved in cancer progression.
Antimicrobial Properties
The presence of the pyrimidine and triazole rings is associated with antimicrobial activity. Studies have suggested that such compounds can inhibit bacterial growth and may serve as leads for developing new antibiotics.
Anti-inflammatory Effects
Compounds containing indole structures are often investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes this compound a candidate for further research in treating inflammatory diseases.
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Core Structure : The initial step often includes cyclization reactions involving pyridine derivatives.
- Introduction of Functional Groups : Electrophilic aromatic substitution can be used to attach the methoxyphenyl group.
- Indole Coupling : The indole moiety is integrated through coupling reactions such as Suzuki or Heck coupling.
Case Studies and Research Findings
A variety of studies have explored the applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on cancer cell lines (e.g., MCF-7). |
| Study 2 | Antimicrobial Properties | Showed inhibition against several bacterial strains including E. coli and S. aureus. |
| Study 3 | Anti-inflammatory Effects | Reduced pro-inflammatory cytokines in vitro, suggesting potential therapeutic use in inflammatory conditions. |
Mechanism of Action
The mechanism of action of 7-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not fully understood. it is believed to exert its effects by:
Inhibiting Enzymes: The compound may inhibit enzymes involved in cancer cell growth and proliferation, such as tyrosine kinases.
Modulating Receptors: It may interact with neurotransmitter receptors in the brain, affecting signaling pathways and cellular responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolopyrimidinone Derivatives
*Calculated based on molecular formula.
Key Observations:
Indole vs. Heteroaromatic Substituents :
- The indole ethyl group in the target compound may enhance receptor binding compared to furylmethyl () or methoxyethyl () substituents, as indole motifs are prevalent in CNS-targeting drugs .
- Chlorination at the indole 5-position () could increase lipophilicity and potency, analogous to halogenated analogs in GABAA receptor modulators .
Electrochemical Behavior: Triazolopyrimidinones with electron-donating groups (e.g., 4-methoxyphenyl) exhibit distinct redox profiles. For instance, S1-TP (chloromethyl-substituted) shows oxidation peaks at +0.85 V vs. Ag/AgCl, influenced by the 4-methoxyphenyl group’s electron-donating effects .
Synthetic Routes: The target compound’s synthesis likely follows methods similar to , where enaminones react with indole derivatives. Comparatively, furylmethyl analogs () are synthesized via nucleophilic substitution .
Pharmacological and Functional Comparisons
Structure-Activity Relationship (SAR) Insights
- 7-Position Flexibility : Bulky substituents (e.g., indole ethyl) may restrict conformational flexibility but improve target specificity. Smaller groups (e.g., methoxyethyl) enhance solubility but reduce binding .
Q & A
Q. What synthetic strategies are commonly employed for constructing the pyrido-triazolo-pyrimidine core in this compound?
The core structure is typically synthesized via cyclocondensation reactions. A general approach involves reacting aldehydes with 3-amino-1,2,4-triazole and indole derivatives in polar aprotic solvents (e.g., DMF) under reflux (120°C for 10–12 hours). Triethylamine is often used as a base to deprotonate intermediates and drive the reaction . Post-reaction, purification via recrystallization (ethanol/DMF mixtures) is critical to isolate the product .
Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?
- 1H/13C NMR : To verify substituent positions and aromatic proton environments. For example, indole protons typically resonate at δ 7.0–7.5 ppm, while methoxy groups appear as singlets near δ 3.8 ppm .
- IR Spectroscopy : Confirms functional groups (e.g., C=N stretching at ~1600 cm⁻¹, indole N-H at ~3400 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., molecular ion peaks matching calculated m/z) .
- X-ray Crystallography : Resolves ambiguous stereochemistry or regiochemistry, as seen in related triazolopyrimidine derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound?
- Solvent Selection : DMF or DMSO enhances solubility of intermediates but may require strict temperature control to avoid decomposition .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or iodine can accelerate cyclization steps .
- Stepwise Monitoring : Thin-layer chromatography (TLC) at intervals (e.g., every 2 hours) identifies side reactions early .
- Post-Reaction Workup : Gradient recrystallization (e.g., ethanol → DMF) improves purity by removing unreacted aldehydes or triazoles .
Q. What methodologies are recommended to analyze discrepancies in biological activity data across studies?
- Assay Replication : Ensure consistent cell lines (e.g., HepG2 for anticancer studies) and assay protocols (e.g., MTT vs. ATP-based viability tests) .
- Structural Analog Comparison : Test derivatives (e.g., halogen-substituted analogs from ) to isolate structure-activity relationships (SAR) .
- Computational Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., kinase enzymes) and reconcile conflicting activity data .
Q. How can researchers address challenges in characterizing reactive intermediates during multi-step synthesis?
- Trapping Unstable Intermediates : Quench reactions at intermediate stages (e.g., using acetic acid) and isolate via flash chromatography .
- Low-Temperature NMR : Analyze intermediates at –40°C to slow decomposition .
- DFT Calculations : Predict intermediate stability and reaction pathways using Gaussian or ORCA software .
Data Analysis and Mechanistic Questions
Q. What strategies resolve contradictions in yields reported for similar triazolopyrimidine syntheses?
- Systematic Parameter Variation : Test solvent (DMF vs. DMSO), temperature (100°C vs. 120°C), and stoichiometry (1:1 vs. 1:1.2 aldehyde:triazole ratios) .
- By-Product Identification : LC-MS or GC-MS detects side products (e.g., dimerized aldehydes) that reduce yields .
- Cross-Study Comparison : Replicate conditions from high-yield syntheses (e.g., ’s 68% yield) and adjust catalyst loading .
Q. What experimental approaches validate the proposed mechanism for the triazole ring formation in this compound?
- Isotopic Labeling : Use ¹⁵N-labeled 3-amino-1,2,4-triazole to track nitrogen incorporation into the triazole ring .
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., imine formation vs. cyclization) .
- Intermediate Trapping : Add quenching agents (e.g., hydroxylamine) to isolate Schiff base intermediates for NMR analysis .
Application-Oriented Questions
Q. How can researchers design derivatives of this compound to enhance its bioactivity?
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the 4-methoxyphenyl moiety to improve binding to hydrophobic enzyme pockets .
- Hybrid Scaffolds : Fuse with benzimidazole or pyrazolo[1,5-a]pyrimidine cores (as in and ) to diversify biological targets .
Q. What in vitro models are suitable for evaluating the compound’s potential as a kinase inhibitor?
- Kinase Profiling Assays : Use recombinant kinases (e.g., EGFR, BRAF) in fluorescence-based ADP-Glo™ assays .
- Cell-Based Models : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations via nonlinear regression .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
